molecular formula C20H19NO2 B399595 N-(1-naphthyl)-3-propoxybenzamide

N-(1-naphthyl)-3-propoxybenzamide

Cat. No.: B399595
M. Wt: 305.4g/mol
InChI Key: DKYILMBJNPNVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Naphthyl)-3-propoxybenzamide is a synthetic benzamide derivative characterized by a naphthylamine group attached to a benzamide core substituted with a propoxy chain at the meta position. The naphthyl group may enhance binding affinity to hydrophobic targets, while the propoxy substituent could influence solubility and steric interactions.

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4g/mol

IUPAC Name

N-naphthalen-1-yl-3-propoxybenzamide

InChI

InChI=1S/C20H19NO2/c1-2-13-23-17-10-5-9-16(14-17)20(22)21-19-12-6-8-15-7-3-4-11-18(15)19/h3-12,14H,2,13H2,1H3,(H,21,22)

InChI Key

DKYILMBJNPNVMG-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

N-(1-Naphthyl)phthalamic Acid (NPA)

Structural Differences :

  • NPA features a phthalamic acid moiety (ortho-carboxybenzamide) linked to the 1-naphthyl group, whereas N-(1-naphthyl)-3-propoxybenzamide replaces the phthalamic acid with a 3-propoxybenzamide group.
  • The absence of a carboxylic acid group in the latter may reduce polarity and alter interaction with polar targets.

Functional Insights :

  • NPA is a well-documented auxin transport inhibitor, inducing pseudonodule formation in plant mutants by disrupting auxin efflux carriers .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Differences :

  • This compound substitutes the naphthyl group with a 2-hydroxy-1,1-dimethylethylamine and includes a methyl group at the benzamide’s meta position.
  • Unlike this compound, it lacks aromatic bulk but possesses a hydroxyl group, enabling hydrogen bonding.

Functional Insights :

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Reported Functionality
This compound Benzamide + 1-naphthyl 3-propoxy Not explicitly reported
N-(1-Naphthyl)phthalamic Acid (NPA) Phthalamic acid + 1-naphthyl Ortho-carboxylic acid Auxin transport inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + alkylamine 3-methyl, 2-hydroxy-1,1-dimethylethyl Metal-catalyzed C–H functionalization

Research Findings and Hypotheses

  • Auxin Transport: NPA’s efficacy in disrupting auxin transport is attributed to its phthalamic acid group, which may interact with polar regions of auxin transporters .
  • Catalytic Applications : The N,O-bidentate ligand in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights the role of electron-donating groups in metal coordination . By contrast, the naphthyl and propoxy groups in this compound may favor hydrophobic binding or steric hindrance in catalysis.

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